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Iodide ion

Cat. No.: B008971
CAS No.: 100934-04-1
M. Wt: 126.9045 g/mol
InChI Key: XMBWDFGMSWQBCA-UHFFFAOYSA-M
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Description

Significance of the Iodide Ion Across Scientific Disciplines

The significance of the this compound is profound and widespread, impacting biological processes, environmental cycles, and industrial advancements.

Biological and Human Health Significance

The this compound is an essential micronutrient vital for human health, primarily due to its indispensable role in the synthesis of thyroid hormones: thyroxine (T₄) and triiodothyronine (T₃). ontosight.aiaustinpublishinggroup.comfao.orgwikipedia.orgscienceinschool.org These hormones are critical regulators of metabolism, growth, and development in the human body. ontosight.aiaustinpublishinggroup.comfao.orgwikipedia.org T₄ and T₃ contain four and three iodine atoms per molecule, respectively, with iodine accounting for 65% of the molecular weight of T₄ and 59% of T₃. austinpublishinggroup.comwikipedia.org The thyroid gland actively absorbs iodide from the bloodstream to produce and release these hormones. fao.orgwikipedia.org

Iodide deficiency is a significant global public health issue, recognized as the leading preventable cause of intellectual disabilities. austinpublishinggroup.comroyalsocietypublishing.orgnih.govwikipedia.org Insufficient iodide intake can lead to conditions such as goiter (enlargement of the thyroid gland), cretinism, and impaired psychomotor development, particularly in fetuses and young children. ontosight.aiaustinpublishinggroup.comfao.orgscienceinschool.orgroyalsocietypublishing.orgnih.gov Beyond its role in thyroid hormones, iodide also functions as an antioxidant, notably in primitive marine algae, where it acts as a primitive electron donor through peroxidase enzymes, providing protection against oxidative damage. scienceinschool.orghmdb.cabenthamdirect.comresearchgate.net

Table 1: Key Biological Data Related to this compound

Environmental Significance

In the environment, iodide is widely distributed, with the marine environment being the most substantial source of global iodine supply. austinpublishinggroup.comnih.gov Oceans, covering 70% of the Earth's surface, contain aqueous iodide and iodate (B108269) as the predominant forms of iodine, with concentrations of approximately 50 µg/L in seawater. royalsocietypublishing.orgnih.govbritannica.com

The this compound plays a crucial role in atmospheric chemistry. It is a major source of volatile iodine at the sea surface, which, in turn, impacts tropospheric photochemistry by reducing potentially harmful ozone (O₃) in the lower atmosphere. frontiersin.orgroyalsocietypublishing.orgnih.govukri.org This process is estimated to cause a reduction in tropospheric O₃ of approximately 15% globally. royalsocietypublishing.org Furthermore, atmospheric iodine has been shown to drive the formation of new marine particles, leading to increases in cloud condensation nuclei (CCN) and aerosol formation, which can contribute to regional cooling. frontiersin.orgnih.gov Sea-surface iodide is a critical factor in controlling both atmospheric iodine concentrations and the oceanic dry deposition of O₃. royalsocietypublishing.org

Table 2: Environmental Data Related to this compound

Chemical and Industrial Significance

Iodide and its compounds are extensively utilized across various industrial and pharmaceutical sectors. ontosight.aiscienceinschool.orgrsc.orgsamaterials.comntsensors.comniscpr.res.in Iodide salts are integral to the manufacturing of photographic chemicals, disinfectants, printing inks, dyes, catalysts, and animal feed supplements. ontosight.aiscienceinschool.orgrsc.orgsamaterials.comniscpr.res.incoherentmarketinsights.com In chemical synthesis, iodine is employed as both a catalyst and a reactant. samaterials.comcoherentmarketinsights.com

A notable chemical property of the this compound is its ability to combine with elemental iodine to form polyiodide complexes, such as the trithis compound (I₃⁻). britannica.commdpi.com This formation significantly contributes to the high solubility of iodine in solutions containing soluble iodide. britannica.com The this compound is also recognized as a strong reducing agent, readily donating an electron. britannica.com Its antimicrobial properties make it useful in water treatment. coherentmarketinsights.com Furthermore, iodine finds application in the production of polarizing filters for LCD displays. rsc.org Contemporary research in hypervalent iodine chemistry is exploring the development of new synthetic reagents that offer non-toxic and sustainable alternatives to heavy metals. diva-portal.org

Evolution of Research Paradigms and Foundational Investigations of the this compound

The journey of understanding the this compound began with its accidental discovery and has progressed through centuries of scientific inquiry, leading to its current widespread recognition and application.

Discovery and Early Chemical Characterization

The discovery of iodine, and by extension the this compound, occurred incidentally in 1811 by French chemist Bernard Courtois. nih.govrsc.orgniscpr.res.inbritannica.comwikipedia.orgresearchgate.net While processing seaweed ash with sulfuric acid to extract sodium salts for gunpowder manufacturing during the Napoleonic Wars, Courtois observed a distinctive purple vapor. nih.govrsc.orgbritannica.comwikipedia.org This vapor condensed into a black crystalline substance. rsc.orgbritannica.comwikipedia.org

Further investigations by prominent chemists Joseph Gay-Lussac and Humphry Davy independently confirmed it as a new element in 1813. nih.govrsc.orgbritannica.comwikipedia.org Gay-Lussac subsequently named the element "iodine," deriving the name from the Greek word "iodes," meaning "violet-colored," in reference to its characteristic vapor. austinpublishinggroup.comscienceinschool.orgnih.govbritannica.comresearchgate.net

Early Medical and Biological Understanding

Long before its formal discovery, ancient civilizations had recognized the therapeutic effects of iodine-rich substances like burnt sponge and seaweed in treating goiter. rsc.orgniscpr.res.inresearchgate.net In 1819, Swiss physician Jean François Coindet was instrumental in demonstrating that iodine was the active therapeutic agent responsible for the observed reduction in goiter size. nih.govniscpr.res.inresearchgate.netfiu-iodine.org

The hypothesis linking population iodine deficiency to endemic goiter was first published by French chemist Adolphe Chatin in 1852. nih.gov This was later substantiated by Eugen Baumann, who, in 1896, reported the groundbreaking discovery of iodine as a constituent within the thyroid gland itself. nih.govresearchgate.net Building on this understanding, U.S. physician David Marine and his colleagues initiated iodine prophylaxis programs in 1917, providing compelling evidence for the effectiveness of iodized salt in preventing simple endemic goiter. nih.gov

Chemical and Industrial Development

The industrial utility of iodine emerged relatively early, with one of its first commercial applications being in photography. Louis Daguerre utilized iodine in 1839 for preparing photographic plates. rsc.orgniscpr.res.in The antiseptic properties of iodine were identified by French medical researcher Casimir Davaine in 1873, leading to the widespread use of iodine tincture as a disinfectant. scienceinschool.orgwikipedia.orgfiu-iodine.org

Initially, industrial production of iodine relied on seaweed as a raw material. niscpr.res.infiu-iodine.org However, new sources emerged, including Chilean nitrate (B79036) deposits (caliche) and later, oil well brines, which eventually supplanted seaweed as primary sources. niscpr.res.infiu-iodine.org The development of ion-selective electrodes (ISEs) has further advanced the precise measurement of iodide levels in diverse fields, from environmental testing to pharmaceutical analysis. ntsensors.com

More recently, research paradigms have expanded to include a deeper understanding of iodine's role in atmospheric chemistry. Studies have increasingly focused on its impact on stratospheric ozone depletion and its influence on cloud formation, highlighting a critical environmental feedback mechanism. frontiersin.orgroyalsocietypublishing.orgnih.govukri.orgpnas.org Furthermore, investigations into the evolutionary significance of iodide have revealed its ancestral antioxidant function in primitive marine algae and its pivotal role in the evolution of thyroid cells, which facilitated the adaptation of vertebrates from iodine-rich marine environments to iodine-deficient terrestrial ones. benthamdirect.comresearchgate.netpnas.orgresearchgate.net Contemporary chemical research also delves into kinetic studies, such as the well-known iodine clock reaction, and explores advanced applications in hypervalent iodine chemistry for developing novel synthetic reagents. mdpi.comdiva-portal.orgyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula I- B008971 Iodide ion CAS No. 100934-04-1

Properties

IUPAC Name

iodide
Source PubChem
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InChI

InChI=1S/HI/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80912339
Record name iodide ion
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Molecular Weight

126.9045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Iodide
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CAS No.

20461-54-5
Record name Iodide
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Record name Iodide ion
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Record name Iodide
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Record name Iodide
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Record name IODIDE ION
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Record name Iodide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Analytical Methodologies for Iodide Ion Detection and Speciation

Chromatographic Techniques for Iodide Ion Analysis

Chromatographic techniques are widely utilized for the separation and determination of ionic species, including iodide, due to their excellent resolution capabilities. These methods offer improved speed and accuracy compared to traditional wet chemical techniques. thermofisher.com

Ion Chromatography (IC) in this compound Determination

Ion Chromatography (IC) stands as a preferred method for halide analysis, offering enhanced speed and accuracy for the determination of iodide and other anions. thermofisher.com IC typically employs suppressed conductivity detection, which reduces background conductivity from the eluent, thereby increasing the analyte's signal. thermofisher.com

IC methods have been successfully applied to determine iodide in various matrices, including mineral waters, drinking water, and table salt. researchgate.netnih.gov For instance, a method using anion-exchange chromatography with postcolumn reaction and UV/visible detection determined iodide as IBr₂⁻ at 249 nm, achieving a detection limit of 0.1 µg/L. nih.gov Another approach for iodide estimation in brine and iodized salt involved ion chromatography with amperometric detection, which also facilitated the quantification of iodate (B108269) after reduction to iodide with sodium bisulfite. This method achieved a detection limit of 1.2 mg/Kg for iodide in salt. researchgate.net

IC is also instrumental in pharmaceutical quality control. For example, a validated IC procedure for iodide assay and identification in potassium iodide (KI) salt utilizes suppressed conductivity detection, allowing for the simultaneous detection of impurities like chloride and sulfate. This method, using a Metrosep A Supp 17 100/4.0 mm column and a 10 mM Na₂CO₃ eluent at 1.0 mL/min, demonstrated high precision and accuracy, with a run time of 10 minutes and a column temperature of 45°C. metrohm.com

A key consideration in IC for iodide analysis, particularly in high-salt matrices, is the potential for interference from chlorides, which may necessitate sample pretreatment using an on-guard silver cartridge. researchgate.net Furthermore, the elution timing of the this compound can be significantly affected by column temperature, highlighting the importance of temperature control during analysis. shodex.com

Table 1: Representative Ion Chromatography (IC) Methods for this compound Determination

Method TypeDetection MethodMatrixAnalyte(s)Detection Limit (LOD)Key Feature(s)Source
ICPostcolumn reaction (UV/Vis)Mineral/Drinking Water, Table SaltI⁻ (as IBr₂⁻), IO₃⁻ (as I₃⁻)0.1 µg/L (I⁻)Automatic analysis, no sample pretreatment nih.gov
ICAmperometric DetectionIodized Salt, BrineI⁻, IO₃⁻ (after reduction)1.2 mg/Kg (I⁻)Quantitative analysis for iodate ≥5 ppm researchgate.net
ICSuppressed ConductivityPotassium Iodide SaltI⁻, Cl⁻, SO₄²⁻Not specified, but precise and accurateSimultaneous detection of impurities, USP compliance metrohm.com
ICSuppressed Conductivity & UVSeawaterI⁻15 µg/LFor saline matrices thermofisher.com

Capillary Electrophoresis (CE) for this compound Speciation

Capillary Electrophoresis (CE) has garnered significant attention for the determination of inorganic ions, including iodide, owing to its high resolution, shorter analysis times, and reduced reagent consumption compared to IC. acs.orgresearchgate.net CE is particularly effective for iodine speciation, enabling the simultaneous determination of iodide and iodate. nih.govresearchgate.netspeciation.net

A highly sensitive CE method developed for iodine species in seawater utilizes on-capillary preconcentration via transient isotachophoresis (tITP) stacking, followed by direct UV detection at 226 nm for iodide. Optimal conditions for this method involved 12.5 mM cetyltrimethylammonium chloride (CTAC) and 0.5 M NaCl at pH 2.4. This system achieved a detection limit of 0.23 µg/L (2 nM) for iodide and demonstrated linearity in the range of 3-60 µg/L. nih.gov The concentration of CTAC significantly influences the migration and enrichment of iodide due to specific ion-association. nih.gov

Another study demonstrated improved resolution for iodine speciation in seaweed using a pressure-driven CE system with ultraviolet detection. The addition of 0.01 mM tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as an ion-pairing reagent in the electrophoretic buffer (2 mM borate, 2 mM TBAH, and 80% methanol (B129727) at pH 8.5) resulted in the complete separation of four iodine species (I⁻, IO₃⁻, mono-iodothyrosine (MIT), and di-iodothyrosine (DIT)) within 7 minutes. The detection limits for these species ranged from 0.025 to 0.052 mg/L. nih.gov

Table 2: Representative Capillary Electrophoresis (CE) Methods for this compound Speciation

Method TypeDetection MethodMatrixAnalyte(s)Detection Limit (LOD)Linearity/RecoveryKey Feature(s)Source
tITP-CEDirect UV (226 nm)SeawaterI⁻, IO₃⁻0.23 µg/L (I⁻)3-60 µg/L (R=0.9992 for I⁻)On-capillary preconcentration, highly sensitive nih.gov
CEUV (210 nm)SeaweedI⁻, IO₃⁻, MIT, DIT0.052 mg/L (I⁻)Recoveries 91-99%, RSD <5%Ion-pairing reagent (TBAH) for resolution nih.gov

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection capabilities of mass spectrometry, offering enhanced analytical performance. ajrconline.orgnih.gov The coupling of Capillary Electrophoresis with Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) is a powerful approach for iodine speciation, providing both qualitative and quantitative information. speciation.netresearchgate.net

A rapid and highly selective CE-ICP-MS technique has been developed for the determination of I⁻, IO₃⁻, and monoiodoacetic acid (MIAA) in drinking water. This method eliminates the need for complex sample pretreatment or organic reagents. Optimal separation of these three species was achieved in less than 10 minutes using a 10 mM Tris-HCl buffer solution at pH 8.5. Under these conditions, the detection limits were 0.16 µg/L for KI (as I⁻) and 0.40 µg/L for KIO₃ (as IO₃⁻). The accuracy of the method was confirmed by recoveries ranging from 85.5% to 96.8% for spiked samples. speciation.net

Table 3: Hyphenated CE-ICP-MS Performance for this compound Speciation

Hyphenated TechniqueSeparation MediumBuffer/Mobile PhaseAnalytesSeparation TimeDetection Limit (LOD)RecoverySource
CE-ICP-MSCapillary Electrophoresis10 mM Tris-HCl (pH 8.5)I⁻, IO₃⁻, MIAA< 10 minutes0.16 µg/L (I⁻)85.5-96.8% speciation.net

Radiometric and Spectroscopic Approaches in this compound Analysis

Beyond chromatographic methods, radiometric and spectroscopic techniques offer highly sensitive and accurate means for this compound analysis, particularly for trace quantification and speciation studies.

Neutron Activation Analysis (NAA) for Trace this compound Quantification

Neutron Activation Analysis (NAA) is a sensitive and accurate analytical method used for identifying and quantifying elements, including iodine, in a sample. gov.yk.caiaea.org The technique involves irradiating a sample with neutrons, typically in a nuclear research reactor, which causes the elements within the sample to become radioactive. The characteristic gamma rays emitted during the subsequent radioactive decay are then measured to determine the elemental composition. researchgate.netgov.yk.caiaea.org

NAA offers several significant advantages: it is largely independent of matrix effects, allows for non-destructive analysis (Instrumental NAA or INAA), and requires minimal to no sample preparation, thereby avoiding contamination from laboratory chemicals or loss of volatile elements. gov.yk.caiaea.org This makes NAA a valuable "referee method" for certifying elemental composition and comparing with other trace element analytical techniques due to its inherent accuracy and sensitivity. gov.yk.caiaea.org NAA is well-suited for quality control programs, analysis of difficult matrices, and quantification of volatile elements like iodine. gov.yk.ca For instance, NAA is used to measure total iodine levels in food and pet food, reporting total iodine without loss of this volatile element due to direct sample analysis without heating or dissolution. gov.yk.ca While NAA is excellent for total iodine quantification at trace levels, it is generally not a speciation technique for distinguishing between iodide and other iodine species.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in this compound Speciation Studies

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) serves as a highly sensitive and element-specific detector, particularly when coupled with chromatographic separation techniques for iodine speciation studies. rsc.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.com This hyphenation, such as IC-ICP-MS or HPLC-ICP-MS, allows for the separation of different iodine species before their quantification by ICP-MS. rsc.orgresearchgate.netnih.govresearchgate.netresearchgate.nettandfonline.com

IC-ICP-MS has emerged as a novel and rapid technique for simultaneous iodine speciation (iodide/iodate) and isotopic ratio measurements (e.g., ¹²⁹I/¹²⁷I). researchgate.net This approach often employs online dynamically regenerated eluent suppression post-chromatographic separation and collision/reaction cell technology with pure oxygen as a collision gas to actively suppress interferences like ¹²⁹Xe, which naturally exists in the argon supplied to the ICP source. researchgate.netresearchgate.net This allows for precise and reproducible results in under 15 minutes. researchgate.net

Research findings indicate that speciated standard reference materials yielded detection limits for ¹²⁷I of approximately 24.3 ng/L for iodide and 23.8 ng/L for iodate. For ¹²⁹I, detection limits were around 2.62 ng/L for iodide and 1.81 ng/L for iodate. researchgate.net

HPLC-ICP-MS has also been successfully applied for iodine speciation in high-salt matrices, such as brine. A high-efficiency anion-exchange column (e.g., Dionex IonPac AS-14) with a 100 mM (NH₄)₂CO₃ solution at pH 10 as the mobile phase can achieve separation of iodate and iodide within 8 minutes. This method demonstrated linear standard calibration plots for both species in the range of 1.0–100 µg/L, with detection limits of 0.20 µg/L for iodide and 0.05 µg/L for iodate. rsc.org

In animal tissue analysis, a method combining ion-exchange chromatography (PRP X100 column, 100 mmol L⁻¹ ammonium (B1175870) nitrate (B79036) mobile phase, pH 7.4) with ICP-MS achieved a detection limit of 1.1 µg kg⁻¹ I for both iodide and iodate. In extracts of various animal tissues, only iodide was found among the inorganic species. tandfonline.com

Table 4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupled Techniques for this compound Speciation

Hyphenated TechniqueSeparation MediumMobile Phase/EluentAnalytesSeparation TimeDetection Limit (LOD)Key Feature(s)Source
IC-ICP-MSIon ChromatographyDynamically regenerated eluentI⁻, IO₃⁻, ¹²⁹I/¹²⁷I< 15 minutes24.3 ng/L (¹²⁷I⁻)Collision/reaction cell, isotopic ratio measurement researchgate.net
HPLC-ICP-MSHPLC (Anion-exchange)100 mM (NH₄)₂CO₃ (pH 10)I⁻, IO₃⁻< 8 minutes0.20 µg/L (I⁻)High-efficiency separation in high-salt matrices rsc.org
IEC-ICP-MSIon-Exchange Chromatography100 mM NH₄NO₃ (pH 7.4)I⁻, IO₃⁻Not specified1.1 µg kg⁻¹ (I⁻)Applied to animal tissue extracts tandfonline.com

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors, particularly ion-selective electrodes (ISEs), are well-established tools for this compound detection due to their specificity, sensitivity, and rapid response. ato.com These sensors operate based on the potential change generated by the this compound exchange between a selective membrane and the sample solution. hannainst.comhannainst.com

Ion-Selective Electrodes (ISEs): Iodide ISEs commonly employ a solid-state membrane, typically composed of silver iodide (AgI), which is selectively permeable to iodide ions. ato.comhannainst.comhannainst.com The internal sensing elements are housed within a durable body, often made of polyetherimide (PEI) or epoxy. hannainst.comhannainst.comsisco.com Both combination ISEs, which integrate the reference electrode, and half-cell ISEs, requiring a separate reference electrode, are available. hannainst.comhannainst.com

Performance Characteristics of Iodide ISEs: These electrodes exhibit a Nernstian response, ensuring consistent and accurate results. ntsensors.com They offer broad concentration ranges, typically from 0.1 µM (0.01 mg/L) to 1 M (127,000 mg/L) of I⁻. hannainst.comhannainst.com Reproducibility can be as high as 10% of the full scale when calibrated within a specific range (e.g., 10 to 1000 mg/L). ntsensors.com The operational pH range for iodide ISEs is generally between 2 and 12, and the temperature range is 5-50°C without compensation. sisco.comntsensors.com However, the presence of interfering ions such as chloride (Cl⁻), hydroxide (OH⁻), silver (Ag⁺), sulfide (B99878) (S²⁻), and cyanide (CN⁻) can affect accuracy, necessitating careful sample preparation or compensation. ntsensors.com

Table 1: Typical Specifications of this compound-Selective Electrodes

ParameterTypical Range/Value
Concentration Range0.1 µM to 1 M (0.01 to 127,000 mg/L I⁻) hannainst.comhannainst.com
Reproducibility10% of full scale (calibrated 10-1000 mg/L) ntsensors.com
pH Range2 to 12 ntsensors.com
Temperature Range5 to 50°C ntsensors.com
Electrode Slope-54 ±5 mV ntsensors.com
Response TimeRapid ntsensors.com
Interfering IonsCl⁻, OH⁻, Ag⁺, S²⁻, CN⁻ ntsensors.com

Nanomaterial-Based Electrochemical Sensors: The integration of nanomaterials has significantly advanced electrochemical iodide sensing, offering enhanced sensitivity, selectivity, and reusability due to their high surface area, tunable surface chemistry, and excellent electrical properties. rsc.orgrsc.org Various nanomaterials have been explored:

Metallic Nanoparticles: Gold (Au) and silver (Ag) nanoparticles provide large surface areas for efficient ion interactions and can be functionalized for selective detection. rsc.org

Semiconductor Nanoparticles (Quantum Dots): Quantum dots (QDs), such as AgFeS₂ quantum dots, have been utilized as fluorescent probes. The presence of iodide ions induces fluorescence quenching, enabling sensitive detection with a linear range from 0 to 37.5 µmol/L and a detection limit of 0.99 µM, with a rapid response time of 30 seconds. mdpi.com

Carbon-Based Nanomaterials: Graphene and carbon nanotubes offer unique electrical characteristics for sensing applications. rsc.org

Metal-Organic Frameworks (MOFs) and Nanoporous Materials: Some MOFs and functionalized nanoporous materials like mesoporous silica (B1680970) nanoparticles and zeolites are designed with specific binding sites for selective iodide capture and detection. rsc.org

Emerging Methodological Advancements in this compound Trace Analysis

Trace analysis of iodide ions is critical across various fields, including environmental monitoring and quality control. Emerging methodologies leverage advanced instrumentation and novel materials to achieve lower detection limits and improved speciation capabilities.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS has become a preferred technique for ultra-trace iodine analysis due to its superior sensitivity and precision. tandfonline.com High-resolution ICP-MS (HR-ICP-MS) can achieve exceptional sensitivity (2.03 × 10⁵ counts per µg L⁻¹) and ultra-trace detection limits as low as 0.6 ng L⁻¹. tandfonline.com Challenges such as persistent memory effects in ICP-MS, which can compromise accuracy, are addressed through optimized cleaning protocols, for instance, using 2% ammonium hydroxide (NH₄OH) solutions for rapid washout. tandfonline.com The linearity of intensity-concentration for HR-ICP-MS can be as high as 0.9999 within the range of 0.05–2.0 µg L⁻¹, with precision exceeding 2.1% and accuracy validated with relative errors within ±1.6%. tandfonline.com

Table 2: Performance of High-Resolution ICP-MS for Ultra-Trace Iodide Analysis

ParameterValue/Range
Sensitivity2.03 × 10⁵ counts per µg L⁻¹ tandfonline.com
Detection Limit (LOD)0.6 ng L⁻¹ tandfonline.com
Linearity0.9999 (0.05–2.0 µg L⁻¹) tandfonline.com
Precision>2.1% tandfonline.com
Accuracy (Relative Error)±1.6% tandfonline.com
Washout Solution2% NH₄OH (half-life 0.79 s for fast clearance) tandfonline.com

Chromatographic Techniques for Speciation: Coupling various chromatographic techniques with element-selective detectors like ICP-MS is essential for iodine speciation, allowing for the separation and characterization of different iodine species (e.g., iodide, iodate, and organic iodine forms). psu.eduresearchgate.net

Ion Chromatography (IC): IC with direct UV spectrophotometric detection is a simple, efficient, and sensitive method for measuring iodine species, particularly in low dissolved organic carbon waters like seawater and snow. It can quantify iodide, iodate, and dissolved organic iodine, with a detection limit for iodide of 0.12 nM. nih.gov

Size Exclusion Chromatography (SEC): SEC is used to investigate the association of iodine with various molecular weight fractions and to separate inorganic iodide from organically bound iodine. psu.edu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC coupled with ICP-MS is employed for the separation and identification of low molecular weight iodine species, including iodoamino acids. psu.edunih.gov Optimized conditions, such as buffer pH and column temperature, are crucial for separation efficiency. nih.gov Detection limits for this method range from 0.08 to 1.5 µg/L, depending on the specific iodine species. nih.gov

Spectroscopic Methods: Spectroscopic techniques offer diverse approaches for iodide detection, often enhanced by nanomaterials.

UV-Vis Spectrophotometry: Commonly used for quantitative analysis, it relies on the Beer-Lambert Law. rsc.org Nanoparticles, such as selenium nanoparticles (SeNPs), can serve as probes, exhibiting changes in absorption peaks or color upon interaction with iodide, enabling concentration estimation. rsc.orgspiedigitallibrary.org

Fluorescence Spectroscopy: This method relies on the emission of light from an excited sample. aip.org Nanomaterials can be designed to exhibit specific fluorometric mechanisms (e.g., photo-induced electron transfer, fluorescence resonance energy transfer) in the presence of iodide ions. rsc.orgrsc.org

Diffuse Reflectance Spectroscopy: When combined with solid-phase extraction, this method provides a rapid and specific approach for trace iodine and iodide analysis. A water sample is passed through a membrane disk impregnated with poly(vinylpyrrolidone) (PVP), which concentrates iodine as a yellow complex. The amount is then determined using a hand-held diffuse reflectance spectrometer, allowing for detection in the 0.1-5.0 ppm range with a total workup time of approximately 60 seconds. nasa.gov

Other Emerging Techniques:

Iodide Chemical Ionization Time-of-Flight Mass Spectrometry (I⁻ CI-TOFMS): This technique offers sensitive, quick, and direct trace detection, particularly for semi-volatile organic compounds and halogenated species. It has demonstrated low limits of detection for various pesticides (e.g., trifluralin (B1683247) at 0.37 µg m⁻³, metolachlor (B1676510) at 0.67 µg m⁻³) with a one-second measurement interval, benefiting from high mass resolution for accurate compound identification. tofwerk.com

Biochemical and Biological Mechanisms Involving the Iodide Ion

Iodide Ion in Cellular Redox Regulation and Oxidative Stress Response

Formation and Reactivity of Reactive Iodine Species from this compound

The this compound (I⁻) plays a crucial role in biological systems through its oxidation to various reactive iodine species (RIS). This transformation is often catalyzed by enzymes and can also occur through abiotic processes. Iodide is a reducing agent that can be oxidized by peroxidase enzymes to generate thyroid hormones. frontiersin.org

In aqueous solutions, the chemical speciation of iodine is significantly influenced by the concentration of iodide, pH, and redox potential. When molecular iodine (I₂) and iodide combine in an aqueous solution, up to 10 different iodine species can form. Under physiological conditions, however, only iodide (I⁻), molecular iodine (I₂), and triiodide (I₃⁻) are formed and available in significant amounts. encyclopedia.pub

One key reactive iodine species formed from iodide is hypoiodous acid (HIO) and its conjugate base, hypoiodite (B1233010) (IO⁻). wikipedia.orgnih.gov Iodide can be readily oxidized by oxidants like free chlorine and monochloramine to form reactive iodine species such as HIO, IO⁻, and I₂. These reactive iodine species can then further react with organic matter. acs.org The initial oxidation of I⁻ to HIO is rapid for most oxidants. researchgate.net Hypoiodous acid is a weak acid with a pKa of approximately 10.5 to 11. wikipedia.orgumn.edu It is thermodynamically stable at pH 8 but forms molecular iodine through comproportionation with iodide. frontiersin.org

In frozen solutions, the chemical reaction between iron oxides and iodide is markedly accelerated, leading to the production of triiodide (I₃⁻) and gaseous molecular iodine (I₂). This phenomenon is attributed to the freeze concentration of iron oxides, iodides, and protons at the ice grain boundaries. csic.es

The reactivity of hypoiodous acid with inorganic and organic compounds appears to be intermediate between that of chlorine and bromine. The lifetime of HIO during oxidative treatment dictates the extent of iodinated organic compound formation. researchgate.net

Immunomodulatory Roles of this compound

Iodine, including in its iodide form, has recognized immunomodulatory effects on immune cells and supports the innate immune system in combating bacterial and viral infections. zrtlab.com Its function as either an anti-inflammatory or proinflammatory agent is determined by the physiological context. zrtlab.com

Iodide is taken up and metabolized by immune cells, particularly phagocytes, granulocytes, and monocytes, which exhibit the highest concentration of iodide transporters. zrtlab.com Human leukocytes express mRNA for iodide transporters, such as NIS and PENDRIN, and thyroid-related proteins like thyroglobulin (TG) and thyroid peroxidase (TPO). researchgate.net Studies have shown that the application of sodium iodide (NaI) to leukocytes can significantly increase the production of both pro- and anti-inflammatory cytokines, indicating a balanced immune response that can both promote and resolve inflammation. frontiersin.orgzrtlab.com This immune-enhancing effect involves an increase in the expression of cytokines and chemokines that regulate cell trafficking and the nature of the immune response. zrtlab.com

The presence of sufficient iodide during an immune response can "prime" cells, making them ready to proliferate upon activation. This suggests a potential impact during early conception, where immune cells could release factors to support blood vessel formation and optimal pregnancy. researchgate.net Furthermore, iodide functions as an antioxidant by acting as an electron donor when interacting with peroxidase enzymes, thereby neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation of cell membranes. frontiersin.orgzrtlab.com

Antimicrobial Mechanisms of Iodide-Containing Systems

Iodine and iodide-containing compounds are well-established broad-spectrum antimicrobial agents, effective against bacterial, viral, fungal, and protozoan pathogens. Their antimicrobial activity is primarily attributed to their strong oxidizing ability. zrtlab.comresearchgate.netnih.gov The broad mechanism of action of iodine, coupled with its extensive history of use, may contribute to its resistance in eliciting bacterial resistance. nih.gov

The peroxidase-hydrogen peroxide (H₂O₂)-iodide (I⁻) system exhibits potent antimicrobial activity. This system is a vital component of the innate host defense, found in human exocrine secretions like milk, saliva, and tears, as well as in phagocytic cells such as neutrophils and monocytes. nih.gov

It is proposed that peroxidase-catalyzed oxidation of I⁻ yields molecular iodine (I₂), which then reacts with bacterial components, leading to their oxidation and the regeneration of I⁻. This regenerated I⁻ can then be reoxidized, effectively acting as a cofactor in the continuous oxidation of bacterial components. nih.govasm.org

Studies on Escherichia coli have shown that both the peroxidase system and I₂ oxidize sulfhydryl groups in bacterial cells. When the I⁻ concentration is sufficiently high (e.g., >100 μM), the peroxidase system and I₂ demonstrate equivalent antimicrobial action. Sulfhydryl groups are oxidized to sulfenic acids, releasing free I⁻. At lower I⁻ concentrations (10-100 μM), the amount of sulfhydryls oxidized by the peroxidase system can exceed the initial I⁻ concentration, indicating the catalytic role of iodide. asm.org However, at very low I⁻ concentrations (<10 μM), complete sulfhydryl oxidation may not be achieved, and the incorporation of I⁻ into iodinated bacterial derivatives can deplete the system of I⁻, limiting I₂ formation and interfering with antimicrobial action. asm.org

The reactive species generated by peroxidase-catalyzed oxidation of iodide can include molecular iodine (I₂), hypoiodous acid (HIO), and hypoiodite (IO⁻), with the specific species depending on I⁻ concentration and pH. nih.gov

There is a growing interest in developing novel iodide-based antimicrobial materials to combat antibiotic resistance and prevent infections. researchgate.netnih.govresearchgate.net These materials leverage the broad-spectrum antimicrobial properties of iodine and aim to overcome limitations such as uncontrolled release or skin discoloration associated with traditional iodine applications. researchgate.netbohrium.com

Antimicrobial iodine-containing compounds can be incorporated into a wide range of materials, including textiles, plastics, metals, and ceramics, to impart resistance against microbial and biofilm growth. researchgate.net

Examples of Novel Iodide-Based Antimicrobial Materials and Their Efficacy:

Polymeric Iodophors: These formulations involve complexes of molecular iodine with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP), forming well-known microbicides such as povidone-iodine (PVP-I₂). researchgate.netbohrium.com Innovative adaptations involve preparing nanoscale coatings of povidone-iodine using plasma polymerization for medical implants, devices, and wound dressings. These coatings can release iodine in a sustained manner, exhibiting broad-spectrum antibacterial activity against clinically relevant microbes, including drug-resistant strains, while demonstrating high mammalian cytocompatibility. researchgate.net

Acylated Gum Arabic-Iodine Complexes: Modification of pectin (B1162225) with organic pharmacophores has led to iodine-containing compounds with high iodine content (30-60%) and controlled, prolonged release. An iodophor formed by acylated gum Arabic showed excellent antimicrobial activity against E. coli. researchgate.net

Metal Iodide Nanoparticles: Nanoparticles of metal iodides, such as copper(I) iodide (CuI), silver iodide (AgI), and lead iodide (PbI₂), have demonstrated significant antimicrobial activity. researchgate.net Their mechanisms include adhering to and penetrating bacterial cell membranes, diffusing into bacterial cells to alter cellular mechanisms and induce genotoxicity, generating reactive oxygen species (ROS) that lead to cell destruction, and disrupting cellular signaling pathways, eventually inducing cell necrosis. researchgate.net For instance, CuI nanoparticles have reported antibacterial and antifungal properties against various fungi (Sporothrix schenckii, Candida albicans) and bacteria (Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa). researchgate.net

Iodine-Amino Acid Complexes: Novel iodine-containing coordination compounds, such as di-aminopropionic acid hydrogen tri-iodide, have been synthesized and characterized. These compounds exhibit potent bactericidal properties, showing better antimicrobial activity against both susceptible and multidrug-resistant strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) bacteria compared to reference drugs like Lugol solution and ampicillin (B1664943) sodium. nih.gov These complexes may exert their action by disrupting cell wall barriers and imposing oxidative stress. mdpi.com

Thymol within Polymeric Iodophor Formulations: Formulations combining Aloe barbadensis Miller, Thymol, iodine (I₂), and polyvinylpyrrolidone (PVP) have shown potent antifungal and antibacterial activities when applied to various substrates, including surgical sutures, gauze bandages, and face masks. bohrium.com

These advancements highlight the potential of iodide-based systems in developing effective strategies to combat infectious diseases and address the challenge of antimicrobial resistance.

Chemical Reactivity and Reaction Kinetics of the Iodide Ion

Oxidation Pathways and Mechanisms of the Iodide Ion

The oxidation of the this compound is a fundamental process in chemistry, with implications ranging from atmospheric science to analytical methods. The this compound can be oxidized to various species, including molecular iodine (I₂), hypoiodite (B1233010) (IO⁻), iodite (B1235397) (IO₂⁻), and iodate (B108269) (IO₃⁻), depending on the oxidant and reaction conditions.

The rate at which the this compound is oxidized is highly dependent on the nature of the oxidizing agent, the pH of the solution, and the concentration of the reactants. Kinetic studies have elucidated the rate laws for these reactions, providing insight into the reaction mechanisms.

The reaction with ozone (O₃) is particularly relevant in atmospheric chemistry at the sea-air interface. bohrium.com This reaction is very fast, and kinetic modeling suggests that under many experimental conditions, it occurs almost exclusively at the droplet surface. The kinetics are pH-dependent, with reactive uptake coefficients increasing as the pH decreases from 13 to 3.

Oxidation by chlorite (B76162) (ClO₂⁻) in a slightly acidic medium (pH 4-6) is first-order with respect to hydrogen ions, iodide, and chlorite. utexas.edu This indicates that the reactive species is chlorous acid (HClO₂), not the chlorite ion itself. utexas.edu

The oxidation by metal ions such as iron(III) and cerium(IV) has also been characterized. The reaction with Fe³⁺ in an aqueous solution is first-order in Fe³⁺ and second-order in I⁻. ntu.edu.sgresearchgate.net The kinetics of the oxidation by Ce(IV) are found to be 1.5 order with respect to the this compound and first order with respect to Ce(IV) and H⁺. chemistry.coach

Below is an interactive data table summarizing the kinetic findings for the oxidation of the this compound by various oxidizing agents.

Table 1: Kinetics of this compound Oxidation by Diverse Oxidizing Agents
Oxidizing AgentTypical Rate LawReaction OrdersKey Conditions/NotesReference
Hydrogen Peroxide (H₂O₂)rate = k[I⁻][H₂O₂][H⁺]First order in I⁻, H₂O₂, and H⁺Acidic medium. The uncatalyzed reaction is relatively slow. dntb.gov.ua
Ozone (O₃)Complex; surface reaction dominatespH-dependentOccurs rapidly at the air-water interface. Important in marine boundary layer chemistry.
Chlorite (ClO₂⁻)rate = k[I⁻][ClO₂⁻][H⁺]First order in I⁻, ClO₂⁻, and H⁺Reaction proceeds via chlorous acid (HClO₂). utexas.edu
Iron(III) (Fe³⁺)rate = k[Fe³⁺][I⁻]²First order in Fe³⁺, second order in I⁻An outer-sphere ion-pair between Fe³⁺ and I⁻ is a likely intermediate. ntu.edu.sgresearchgate.net
Cerium(IV) (Ce⁴⁺)rate = k[Ce⁴⁺][I⁻]¹·⁵[H⁺]First order in Ce⁴⁺ and H⁺, 1.5 order in I⁻Studied in acidic medium. chemistry.coach

The oxidation of iodide (I⁻, oxidation state -1) to more stable species like iodate (IO₃⁻, oxidation state +5) is not a direct process but proceeds through a series of intermediates with iodine in various oxidation states.

The initial one-electron oxidation of iodide can produce an iodine radical (I•). acs.org However, a more common first step in many reactions is a two-electron oxidation to form hypoiodous acid (HOI) or its conjugate base, the hypoiodite ion (IO⁻), where iodine is in the +1 oxidation state. nih.govsioc-journal.cn For instance, in the reaction with hydrogen peroxide, the formation of HOI is a key step. illinois.edu This intermediate is highly reactive and can either react with another this compound to form molecular iodine (I₂) or be further oxidized.

HOI + I⁻ + H⁺ → I₂ + H₂O

Molecular iodine (I₂) itself is an important intermediate and product. researchgate.net In the presence of excess iodide, I₂ forms the trithis compound (I₃⁻), which is responsible for the characteristic brown color of iodine solutions.

I₂ + I⁻ ⇌ I₃⁻

Further oxidation of HOI can lead to species with iodine in higher oxidation states. The oxidation of HOI by ozone, for example, is fast and leads to the formation of iodate. researchgate.net The pathway from hypoiodite (+1) to iodate (+5) involves the highly unstable iodite ion (IO₂⁻), where iodine is in the +3 oxidation state. nih.gov Iodites have been identified as transient intermediates in the conversion of iodide to iodate but are difficult to isolate due to their rapid disproportionation into molecular iodine and iodate. nih.gov In the chlorite-iodide reaction, iodine chloride (ICl) has been identified as a key intermediate responsible for some of the complex kinetic behaviors observed. rsc.org

Each step involves a two-electron transfer, and the relative rates of these steps determine the distribution of iodine species at any given time during the reaction.

This compound as a Catalyst in Organic Synthesis

The ability of the this compound to be easily oxidized and for its oxidized forms to be subsequently reduced makes it an effective redox catalyst in a variety of organic transformations. This catalysis often involves a cycle where iodide is oxidized to a reactive electrophilic iodine species (e.g., I₂, IO⁻, or a hypervalent iodine compound), which then interacts with the organic substrate before being reduced back to the this compound. researchgate.netyoutube.com

Iodide catalysis is prominent in oxidative reactions, including the formation of C-C, C-O, and C-N bonds. researchgate.netresearchgate.net A common mechanistic feature is the in situ generation of a more reactive iodine species from the iodide pre-catalyst by a stoichiometric oxidant.

For example, in the oxidation of alcohols to carboxylic acids catalyzed by iodine in the presence of sodium hydroxide (B78521) and water, the active catalytic species is believed to be the iodite ion (IO₂⁻), generated from iodide. rsc.org In the tetrabutylammonium (B224687) iodide (TBAI)-catalyzed α-acyloxylation of ketones, control experiments suggest that tetrabutylammonium hypoiodite (Bu₄N⁺IO⁻) or iodite (Bu₄N⁺IO₂⁻), generated from TBAI and an oxidant like H₂O₂, are the active species. researchgate.net

The catalytic cycle typically proceeds as follows:

Oxidation: The this compound (I⁻) is oxidized by a terminal oxidant (e.g., O₂, H₂O₂, Oxone) to a reactive iodine species, such as I₂ or hypoiodite (IO⁻).

Substrate Activation/Reaction: The electrophilic iodine species reacts with the organic substrate. For instance, in the oxidation of an alcohol, a hypoiodite intermediate may form, which then undergoes elimination to yield a carbonyl compound. youtube.com In C-H functionalization reactions, the iodine catalyst can mediate the formation of a C-N bond by activating a C-H bond through an intermediate N-I species. researchgate.netchemrxiv.org

Product Formation and Catalyst Regeneration: The intermediate from the previous step releases the product, and the iodine is reduced back to its initial iodide state (I⁻), completing the catalytic cycle. For example, in the oxidation of thiols to disulfides, I₂ oxidizes two thiol molecules to a disulfide, generating two molecules of hydrogen iodide (HI). The HI is then re-oxidized back to I₂ by a terminal oxidant like oxygen. mdpi.com

This catalytic approach has been applied to a wide range of transformations, including the synthesis of imidazo[1,2-a]pyridines, α-tosyloxylation of ketones, and oxidative C-H/N-H cross-coupling reactions. researchgate.netresearchgate.net

Iodide catalysis aligns well with the principles of green chemistry, offering an environmentally sustainable alternative to many transition metal-catalyzed processes. researchgate.netresearchgate.net

Metal-Free Catalysis: Iodine is an earth-abundant element, and its use as a catalyst avoids the toxicity, cost, and resource scarcity issues associated with heavy metals like palladium, copper, or lead. researchgate.netrsc.org

Benign Oxidants and Solvents: Many iodide-catalyzed reactions can utilize environmentally friendly terminal oxidants such as molecular oxygen (from air) or hydrogen peroxide, with water being the only byproduct. mdpi.comacs.org Furthermore, reactions can often be conducted in green solvents like water or even under solvent-free conditions. rsc.orgmdpi.com For instance, the iodine-catalyzed aerobic oxidation of thiols uses sustainable oxygen as the terminal oxidant. mdpi.com

Catalyst Recyclability: The development of solid-supported iodide catalysts offers a practical solution for catalyst recovery and reuse, a key aspect of sustainable chemistry. Quaternary ammonium (B1175870) iodide catalysts immobilized on silica (B1680970) nanoparticles, magnetic nanoparticles, or polymer resins have been successfully employed in polymerizations and can be recovered by simple centrifugation or magnetic separation and reused multiple times without significant loss of activity. ntu.edu.sgacs.org This approach minimizes chemical waste and enhances the economic viability of the process. ntu.edu.sg

The combination of low toxicity, high efficiency, use of benign reagents, and potential for recyclability makes iodide-based catalysis a powerful tool for developing more sustainable and resource-efficient organic synthetic methods. researchgate.netacs.org

Coordination Chemistry and Intermolecular Interactions of the Iodide Ion

Ligand Properties of the Iodide Ion in Transition Metal and Main Group Complexes

The this compound functions as a soft Lewis base due to its diffuse and highly polarizable electron pair uclouvain.bequora.comquora.comtamu.eduyoutube.com. This "soft" character dictates its preference for binding with "soft" metal centers, typically those with low charge density, larger ionic size, and available d-orbitals for π-bonding, such as silver(I) (Ag⁺) and gold(I) (Au⁺) tamu.eduyoutube.comfiveable.me. The interaction between soft acids and soft bases leads to more stable complexes tamu.eduyoutube.com.

As a monodentate ligand, iodide binds to a central metal atom at a single site byjus.com. Its presence as a ligand can significantly influence the color, stability, and reactivity of the resulting coordination compounds fiveable.me. For instance, complexes containing iodide may exhibit distinctive colors that differentiate them from those formed with other halide ligands fiveable.me.

In transition metal complexes, iodide can adopt various coordination geometries. Copper(I) iodide (CuI) complexes, for example, frequently display distorted tetrahedral geometries around the Cu(I) center nih.govrsc.orgresearchgate.net. Some copper(I) iodide complexes can also form an octahedral core, where iodine atoms act as μ₂- and μ₄-bridges acs.org. In certain copper(I) complexes with specific chelating ligands, a trigonal planar coordination geometry is observed, with one this compound completing the coordination sphere acs.org. Iodine(I) complexes, on the other hand, often exhibit a strong preference for linear, 2-coordinate geometries, as seen in [L-I-L]⁺ systems where L represents a ligand acs.org.

Stability and Structure of Metal-Iodide Coordination Compounds

The stability of metal-iodide coordination compounds is influenced by a multitude of factors, including the nature of both the central metal ion and the ligand, as well as environmental conditions scispace.comchemzipper.comunacademy.comsolubilityofthings.com.

Factors Affecting Stability:

Nature of the Central Metal Ion:

Charge: Generally, metal ions with higher positive charges form more stable complexes due to increased electrostatic attraction with anionic ligands chemzipper.comunacademy.comsolubilityofthings.com.

Size: As the size of the central metal ion decreases, the stability of the complex tends to increase, assuming the same oxidation state chemzipper.comunacademy.com.

Electronic Structure: The electronic configuration of the metal ion, including the availability of d-orbitals for π-bonding, plays a crucial role scispace.comunacademy.comyoutube.com. Soft acids, often second and third-row transition metals with +1 or +2 charge and filled or nearly filled d-orbitals, form more stable complexes with soft bases like iodide tamu.edu.

Nature of the Ligand (this compound):

Size and Charge Density: Due to its large size and relatively lower charge density compared to lighter halides, iodide generally forms weaker bonds with most elements wikipedia.orgchemzipper.com. Consequently, for hard acids, fluoride (B91410) (F⁻) typically forms more stable complexes than iodide (I⁻) tamu.educhemzipper.com.

Polarizability: The high polarizability of the this compound allows it to form strong covalent interactions with soft metal centers. In the context of soft acids, the stability of halide complexes follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, directly correlating with increasing ligand softness and polarizability tamu.eduyoutube.comyoutube.com.

π-Bonding Capacity: Ligands capable of forming π-bonds with the metal center can increase complex stability unacademy.comyoutube.com.

Structural Characteristics and Bond Lengths: Metal-iodide coordination compounds exhibit diverse structures. For instance, aluminium iodide (AlI₃) forms a dimeric structure, (AlI₃)₂, with terminal Al-I bond lengths of 2.456(6) Å and bridging Al-I bond lengths of 2.670(8) Å wikipedia.org. In copper(I) iodide complexes, Cu-I bond distances typically range from 2.573(1) Å to 2.7490(8) Å, depending on the specific complex and coordination environment nih.govacs.org. Studies on tin iodide solution complexes have shown that the Sn-I bond length systematically increases compared to the isolated SnI₂ molecule, especially in the presence of solvents with a high donor number arxiv.org.

The coordination geometries observed in metal-iodide complexes vary widely. Beyond the linear geometries for iodine(I) complexes acs.org, copper(I) iodide complexes can adopt structures ranging from distorted tetrahedral nih.govrsc.orgresearchgate.net to cubane-like tetrameric complexes researchgate.net, and even trigonal planar acs.org. Zirconium(II) iodide (ZrI₂) is another example of a metal iodide, with its own distinct structural properties americanelements.com.

Metal IonLigandTypical Coordination GeometryObserved M-I Bond Lengths (Å)Reference
Iodine(I) (I⁺)Pyridine (L)Linear (L-I-L)⁺Not explicitly stated for I-N, but N-I bond length is ~2.3 Å for [N···I···N]⁺ acs.org
Copper(I) (Cu⁺)Iodide (I⁻), various N/P/S ligandsDistorted Tetrahedral, Trigonal Planar, Octahedral core, Cubane2.573(1) – 2.7490(8) (Cu-I) nih.govrsc.orgresearchgate.netacs.orgacs.org
Aluminium (Al³⁺)Iodide (I⁻)Dimeric (AlI₃)₂2.456(6) (terminal Al-I), 2.670(8) (bridging Al-I) wikipedia.org
Tin(II) (Sn²⁺)Iodide (I⁻)Solution complexesIncreased compared to SnI₂ molecule arxiv.org

Halogen Bonding Interactions Involving the this compound

Halogen bonding (XB) is a non-covalent interaction defined as the attractive force between an electrophilic region (known as a σ-hole) on a covalently bonded halogen atom and a Lewis base nih.govnih.gov. This interaction is directional, and its strength is modulated by the electron density and the specific halogen involved nih.gov.

Iodine, being the largest and most polarizable of the halogens, is the most prominent participant in halogen bonding, with the strength of XB interactions generally following the trend I > Br > Cl >> F nih.govmdpi.com. Iodine-centered σ-hole donors are particularly effective due to iodine's large σ-hole and high polarizability mdpi.com.

The this compound (I⁻) itself can act as a Lewis basic nucleophile in halogen bonding interactions uclouvain.beacs.org. A classic and well-studied example is the trithis compound (I₃⁻), often depicted as [I-I-I]⁻. This species is characterized by a three-center-four-electron (3c-4e) bond, which exhibits significant halogen bonding character nih.govnih.govacs.orgacs.org. The linear, symmetrical triiodide anion in compounds like [Na(12-crown-4)₂]I₃ exemplifies strong halogen bonding, with a characteristic Raman stretching vibration at 108 cm⁻¹ due to electron density redistribution during halogen bond formation nih.gov. The covalent character of the I₂ units is reduced in these systems, leading to a shift in the typical iodine reference band nih.gov.

Halogen bonds involving halenium ions (X⁺) are particularly strong, with interaction energies potentially reaching up to 180 kJ/mol nih.gov. For three-center bonds, the strength of the bond increases in the order Cl < Br < I, primarily due to the electrostatic character nih.gov. These halogen bonds are typically short and strong, with ΔG values exceeding 50 kJ/mol nih.gov. The interaction energy in [N···I···O]⁻ halogen bonds, for instance, has been estimated up to 120 kJ/mol nih.gov.

Recent research has expanded the understanding of halogen bonding to include metal-involving interactions. It has been shown that d⁸- or d¹⁰-metal centers, despite their positive charges, can act as halogen bond acceptors due to the availability of their sterically accessible d_z²-orbitals mdpi.com. This allows for the formation of bifurcated metal-involving halogen bonds, where the platinum(II) center and coordinated iodide ligands can simultaneously accept σ-holes from electrophilic iodine atoms in molecules like I₂ or CHI₃ mdpi.com.

Halogen Bond DonorHalogen Bond AcceptorType of InteractionKey CharacteristicsReference
Iodine (I) (in I-X or X-I-X systems)This compound (I⁻)Three-center-four-electron bond (e.g., Trithis compound I₃⁻)Strong halogen bonding, linear symmetrical structure, Raman shift to 108 cm⁻¹ nih.govnih.govacs.orgacs.org
Halenium Ions (X⁺)Lewis Bases (e.g., N-donors, O-donors)Strong Halogen Bonds [D···X···D]⁺High bond strength (up to 180 kJ/mol), short and strong (ΔG > 50 kJ/mol) nih.gov
Iodine-centered σ-hole donors (e.g., I₂, CHI₃)d⁸- or d¹⁰-metal centers (e.g., Pt(II)) and Iodide LigandsMetal-involving bifurcated Halogen BondsMetal center acts as XB acceptor via dz²-orbital mdpi.com

Environmental Geochemistry and Speciation of the Iodide Ion

Global Biogeochemical Cycling of Iodine and Iodide Ion Dynamics

The global biogeochemical cycle of iodine involves the exchange of iodine species between the lithosphere, hydrosphere, atmosphere, and biosphere. wikipedia.org The oceans are the primary reservoir of iodine on Earth. researchgate.net Iodide dynamics are central to this cycle, as it is the most reactive form of iodine in many environmental compartments.

Volatilization of iodine from the ocean surface is a critical flux to the atmosphere. This occurs through the biological production of volatile organic iodine compounds, such as methyl iodide (CH₃I), by marine organisms like phytoplankton and bacteria. wikipedia.org Additionally, inorganic iodine, primarily as iodide, reacts with atmospheric ozone at the sea surface, leading to the emission of hypoiodous acid (HOI) and molecular iodine (I₂), which are significant sources of atmospheric iodine. royalsocietypublishing.orgnih.gov

Once in the atmosphere, iodine species undergo photochemical reactions, leading to the formation of iodine oxides (e.g., IO), which can influence ozone concentrations and participate in the formation of new aerosol particles. royalsocietypublishing.org These particles can act as cloud condensation nuclei, thereby impacting climate. Atmospheric iodine is eventually returned to the Earth's surface through wet and dry deposition, with a significant portion being deposited onto land, where it enters terrestrial ecosystems. wikipedia.orgresearchgate.net

Table 1: Estimated Global Annual Iodine Fluxes
FluxEstimated Magnitude (Gg I/year)Source(s)
Oceanic Emissions
Inorganic (HOI + I₂)~3000 - 4500 copernicus.org
Organic (e.g., CH₃I)~20% of total emissions royalsocietypublishing.orgnih.gov
Atmospheric Deposition
Wet DepositionVaries regionally wikipedia.org
Dry DepositionVaries regionally wikipedia.org
Riverine Input to Oceans
Total Dissolved IodineSignificant but variable rsc.org

Speciation of this compound in Marine and Freshwater Systems

In aquatic environments, iodine exists primarily in three forms: iodide (I⁻), iodate (B108269) (IO₃⁻), and dissolved organic iodine (DOI). frontiersin.org The thermodynamically stable form in oxygenated waters is iodate. royalsocietypublishing.org However, iodide is often found in significant concentrations, particularly in surface waters, due to biological and photochemical processes.

In marine systems, total dissolved iodine concentrations are relatively constant, typically ranging from 400 to 500 nM. royalsocietypublishing.org In surface waters, iodide concentrations can be significant, sometimes accounting for a substantial fraction of the total iodine pool, while iodate is the dominant species in deeper waters. nih.gov Dissolved organic iodine is generally a minor component in the open ocean but can be more significant in coastal and estuarine waters. frontiersin.orgresearchgate.net

Freshwater systems generally have lower total iodine concentrations than marine environments. The speciation in freshwater is highly variable and depends on the local geology, biological activity, and inputs from the surrounding catchment. In some freshwater systems, dissolved organic iodine can be the dominant species.

Table 2: Typical Concentrations of Iodine Species in Aquatic Systems
EnvironmentIodide (I⁻) Concentration (nM)Iodate (IO₃⁻) Concentration (nM)Dissolved Organic Iodine (DOI) Concentration (nM)Source(s)
Marine
Open Ocean Surface61 - 149198 - 382<0.12 - 75 frontiersin.orgresearchgate.net
Deep OceanLowDominant speciesLow nih.gov
Coastal/EstuarineCan be elevatedVariableCan be up to 100 nM or 40% of total researchgate.netwhiterose.ac.uk
Freshwater
Rivers0.068 µM (James River)Undetectable (James River)0.053 µM (James River) rsc.org
LakesVariableVariableCan be the dominant species

Microbial Transformations Affecting this compound Speciation in Environmental Compartments

Microorganisms play a crucial role in mediating the transformation of iodine species in the environment, thereby influencing the concentration and availability of iodide. researchgate.net These transformations include the reduction of iodate to iodide and the oxidation of iodide.

Iodate Reduction: Many bacteria can reduce iodate to iodide, a process that is particularly important in anoxic or suboxic environments. usgs.gov Some bacteria utilize iodate as a terminal electron acceptor in a process known as dissimilatory iodate reduction. frontiersin.orgfrontiersin.org This microbial activity is a significant source of iodide in many aquatic systems. Several bacterial species, including those from the genera Shewanella and Desulfovibrio, have been shown to mediate iodate reduction. usgs.govnih.gov

Iodide Oxidation: Conversely, some microorganisms can oxidize iodide. This can occur through various enzymatic pathways. For instance, some bacteria possess extracellular enzymes that can oxidize iodide to molecular iodine (I₂). researchgate.net Other bacteria can oxidize iodide as a secondary metabolic process.

Biomethylation: Microorganisms are also responsible for the production of volatile methylated iodine compounds, such as methyl iodide (CH₃I). wikipedia.org This process involves the transfer of a methyl group to iodide and is a key step in the transfer of iodine from the ocean to the atmosphere.

Table 3: Examples of Microorganisms Involved in this compound Transformations
Microbial Group/SpeciesTransformationEnvironmental SignificanceSource(s)
Shewanella oneidensisIodate (IO₃⁻) reduction to Iodide (I⁻)Contributes to iodide production in various environments. frontiersin.orgnih.gov
Desulfovibrio desulfuricansIodate (IO₃⁻) reduction to Iodide (I⁻)Important in anaerobic sediments. usgs.gov
Pseudomonas sp.Dissimilatory iodate reductionUses iodate as a terminal electron acceptor. frontiersin.orgfrontiersin.org
Denitromonas sp.Dissimilatory iodate reductionImportant in estuarine environments. researchgate.netnih.gov
Roseovarius azorensisIodate (IO₃⁻) reduction to Iodide (I⁻)Marine aerobic bacteria that reduce iodate under oxygen-limited conditions. frontiersin.org
AlphaproteobacteriaIodide (I⁻) oxidationContributes to the cycling of iodine in marine systems. researchgate.net
Various marine bacteriaBiomethylation of Iodide (I⁻) to Methyl Iodide (CH₃I)Major source of volatile iodine to the atmosphere. wikipedia.org

Photochemical Reactions of the this compound in Natural Waters

Photochemical reactions are another significant driver of iodide speciation in sunlit surface waters. Iodide ions can absorb ultraviolet (UV) radiation, leading to the formation of a solvated electron and an iodine atom. This primary photochemical process initiates a series of reactions that can lead to the formation of various iodine species, including molecular iodine (I₂) and triiodide (I₃⁻).

In natural waters, the photochemistry of iodide is complex and can be influenced by the presence of dissolved organic matter (DOM) and other chemical species. For instance, DOM can act as a photosensitizer, promoting the oxidation of iodide. The products of iodide photochemistry, such as molecular iodine, are volatile and can be emitted into the atmosphere.

Table 4: Key Photochemical Reactions of the this compound
ReactionDescriptionInfluencing FactorsSource(s)
I⁻ + hν → I• + e⁻(aq)Primary photolysis of iodideWavelength of light, iodide concentration acs.org
I• + I⁻ ⇌ I₂⁻•Formation of the diiodide radical anionIodide concentration
2I₂⁻• → I₃⁻ + I⁻Formation of triiodide
I⁻ + O₃ → HOI + O₂ + I⁻Oxidation of iodide by ozone at the air-sea interfaceOzone concentration, sea surface temperature royalsocietypublishing.orgcopernicus.org
I⁻ + •OH → I• + OH⁻Oxidation of iodide by hydroxyl radicalsConcentration of hydroxyl radicals

Advanced Research Topics and Emerging Applications of the Iodide Ion

Iodide Ion in Advanced Materials Science

In perovskite solar cells (PSCs), the this compound significantly impacts device efficiency and stability. This compound migration within the perovskite structure is a notable challenge, contributing to defect recombination and phase separation, which can negatively affect photovoltaic performance acs.org. This migration is exacerbated by ultraviolet (UV) radiation, leading to irreversible degradation of the device rsc.org. The presence of both molecular iodine (I₂) and triiodide (I₃⁻) species within solid-state perovskite architectures has been identified as a persistent issue in achieving stable PSCs rsc.org.

Furthermore, iodide vacancies (VI) within the perovskite lattice are highly detrimental, as they facilitate the formation of superoxide (B77818) species and enhance moisture permeation, thereby triggering perovskite degradation acs.org. Strategies to mitigate these issues often involve the incorporation of organic cation iodides, which can effectively passivate acceptor-like defects and suppress ion migration acs.org. These iodide ions also play a role in repairing existing iodine vacancies acs.org. Research indicates that substituting certain cations, such as larger guanidinium (B1211019) (GA) for methylammonium (B1206745) (MA), can significantly reduce this compound transport. This reduction occurs because the larger cations distort the perovskite structure, making the this compound's diffusion path more energetically demanding and increasing its activation energy for transport stfc.ac.uk.

Under high-pressure conditions, iodide-containing materials exhibit fascinating structural transformations and emergent properties. Pressure serves as an effective parameter to modify inter- or intrachain distances and atomic interactions, leading to unique electronic and structural characteristics chinesechemsoc.org.

For instance, barium iodide (BaI₂) undergoes a structural phase transition from an orthorhombic Pnma structure to a tetragonal I4/mmm phase at approximately 17.1 GPa mdpi.com. Further electronic calculations indicate that this I4/mmm phase of BaI₂ displays metallic behavior due to an indirect band gap closure under moderate pressure mdpi.com. Another intriguing example is cesium triiodide (CsI₃), which, under high pressure, adopts a thermodynamically stable Pm-3n space group nih.gov. This high-pressure phase exhibits a hypervalence phenomenon in its iodine atoms, forming an endless linear chain structure, a configuration rarely observed in inorganic compounds nih.gov. Moreover, Pm-3n CsI₃ transforms into a metallic phase with superconducting potential at 10 GPa nih.gov.

Beyond simple iodides, iodine polyhydrides, such as H₂I and H₄I, are theoretically predicted to form under high-pressure conditions and exhibit superconductivity, with estimated superconducting transition temperatures (Tc) of 7.8 K for H₂I and 17.5 K for H₄I at 100 GPa osti.gov. In metal iodates like iron(III) iodate (B108269) (Fe(IO₃)₃) and magnesium iodate (Mg(IO₃)₂), high pressure induces unusual phonon behavior and structural transitions. These phenomena are linked to gradual modifications in the coordination of iodine atoms, favored by the presence of an electron lone pair on the iodine atom researchgate.net.

Computational and Theoretical Investigations of the this compound

Computational and theoretical methodologies provide invaluable insights into the fundamental properties and behavior of the this compound at atomic and molecular scales.

Quantum chemical methods, including ab initio calculations and density functional theory (DFT), are extensively employed to investigate the electronic and geometric structures of various iodine-containing species researchgate.netacs.orgjyu.fi. For heavy elements like iodine, relativistic effects are crucial and must be considered in calculations, particularly for determining core-level binding energies amolf.nl.

Studies utilizing quantum chemistry-based molecular modeling, such as DFT/MM (quantum mechanics/molecular mechanics), have explored the antioxidative properties of the this compound (I⁻) oatext.com. These investigations reveal that this compound exists in equilibrium with hydrogen iodide (HI) and can be oxidized to hypoiodous acid (HOI) by ground state oxygen or hydrogen peroxide in aqueous systems oatext.com. Furthermore, quantum mechanical insights into tin iodide (SnI₂) solution complexes have been gained through first-principles work based on time-dependent DFT, providing understanding of their structural, energetic, electronic, and optical properties acs.org.

Molecular dynamics (MD) simulations are powerful tools for studying the solvation and transport mechanisms of the this compound. These simulations have been used to investigate the transport and distribution of halide ions at liquid/liquid interfaces, such as the water-carbon tetrachloride (CCl₄) interface aip.org. MD simulations indicate that the highly polarizable this compound is less solvated than the chloride ion at such interfaces, leading to increased contact with the organic phase and subsequent repulsive interactions aip.org.

MD simulations also provide detailed insights into solvation structures and dynamics, including charge-transfer-to-solvent (CTTS) processes in aqueous iodide nih.gov. These simulations characterize the evolution of states, such as CTTS, contact-pair, solvent-separated, and hydrated electron states, based on the distance between the iodine atom and the excited electron nih.gov. Studies on ion transport at water/vapor interfaces using MD simulations have shown that an increase in temperature leads to a higher fraction of iodide ions moving from the bulk water to the interface, suggesting an entropic contribution to the free energy scirp.org. In solid-state systems like silver iodide (AgI), MD simulations have demonstrated that silver ions are more mobile than iodide ions, providing calculated diffusion coefficients for both species mdpi.com.

This compound in Radiopharmaceuticals and Biomedical Imaging

Radioactive isotopes of iodine, particularly the this compound, are indispensable in radiopharmaceuticals and biomedical imaging, offering diagnostic and therapeutic capabilities. Four primary iodine radioisotopes—¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I—are currently employed in clinical diagnostics and therapy mdpi.com.

Iodine-131 (¹³¹I), with a half-life of 8.02 days, is widely used for radiation therapy due to its beta-emission properties mdpi.com. It is selectively absorbed by thyroid tissue, enabling the destruction of thyroid cells with minimal damage to surrounding tissues mdpi.com. Additionally, ¹³¹I can be utilized for Single-Photon Emission Computed Tomography (SPECT) imaging mdpi.com. A notable radiopharmaceutical is Iodine-131 meta-iodobenzylguanidine (¹³¹I-MIBG), which is used for both imaging and treatment of specific neuroendocrine tumors, including neuroblastomas, paragangliomas, and pheochromocytomas mdpi.com.

Iodine-124 (¹²⁴I), possessing a half-life of 4.2 days, is gaining increasing utility in Positron Emission Tomography (PET) imaging, driven by advancements in PET technology nih.gov. Sodium [¹²⁴I]-iodide shows potential for diagnosis and dosimetry in thyroid diseases nih.gov. Similarly, Iodine-124 meta-iodobenzylguanidine ([¹²⁴I]-MIBG) holds significant promise for cardiovascular imaging and for the diagnosis and dosimetry of malignant conditions such as neuroblastoma nih.gov. For SPECT imaging, Iodine-123 (¹²³I) is considered an ideal radioisotope due to its suitability for molecular imaging applications researchgate.net.

The sodium iodide symporter (NIS) is a key transporter protein that facilitates the uptake of iodide ions (I⁻) into cells iaea.org. This transporter is also capable of transporting a variety of other anions, including pertechnetate (B1241340) (TcO₄⁻), which is a crucial component in many technetium-99m (⁹⁹ᵐTc) radiopharmaceuticals used in nuclear medicine iaea.org.

Q & A

Q. What experimental methods are used to study iodide transport mechanisms in thyroid cells?

Iodide uptake in thyroid cells is mediated by the sodium-iodide symporter (NIS). Key methodologies include:

  • Radiotracer assays : Using radioactive iodine (e.g., ¹²⁵I) to quantify NIS activity under varying sodium ion concentrations and TSH stimulation .
  • Inhibitor studies : Assessing competitive transport using anions like perchlorate (ClO₄⁻) and thiocyanate (SCN⁻) to validate NIS specificity .
  • Immunohistochemistry : Localizing NIS protein expression in thyroid follicular cells . Reference: Sodium-iodide symporter kinetics, competitive inhibition, and TSH regulation are detailed in .

Q. How can urinary iodide concentration (UIC) be reliably measured to assess population-level iodine status?

UIC is the gold standard for monitoring iodine deficiency disorders (IDDs). Methodological considerations include:

  • Spectrophotometric methods : Utilizing the Sandell-Kolthoff reaction, where iodide catalyzes the reduction of cerium(IV) in the presence of arsenic(III) .
  • Quality control : Ensuring sample stability (avoiding iodine volatilization) and calibrating with NIST-traceable iodide standards .
  • Population sampling : Collecting ≥ 500 spot urine samples to account for intra-individual variability . Reference: WHO/UNICEF guidelines and regional studies in Latin America are discussed in and .

Advanced Research Questions

Q. How do contradictions in iodide detection limits arise across analytical techniques, and how can they be resolved?

Discrepancies stem from matrix effects and method sensitivity:

  • Ion-selective electrodes (ISEs) : Functionalized ZnO nanotubes achieve a detection limit of 5 × 10⁻⁷ M but face interference from SCN⁻ and organic anions .
  • Ion chromatography (IC) : Capillary IC with amperometric detection achieves sub-ppb sensitivity but requires pre-concentration for groundwater analysis .
  • UV-Vis spectroscopy : Triiodide (I₃⁻) formation at ~290 nm allows indirect quantification but is pH-dependent . Resolution: Cross-validate using isotope dilution mass spectrometry (IDMS) for trace-level accuracy . Reference: Sensor design and spectral methods are detailed in , and 23.

Q. What experimental designs are critical for studying iodide’s role in redox reactions, such as the iodine clock reaction?

Key factors include:

  • Rate law determination : Varying [I⁻], [S₂O₈²⁻], and [H⁺] to establish reaction order via the method of initial rates .
  • Temperature control : Using thermostatic baths to isolate Arrhenius parameters (e.g., activation energy) .
  • Starch indicator optimization : Maintaining ≤0.1% starch to avoid viscosity-induced delays in endpoint detection . Reference: Microscale kinetics experiments and error analysis are covered in and .

Q. How does iodide deficiency correlate with thyroid cancer subtypes, and how can confounding variables be addressed in epidemiological studies?

  • Observational data : Iodine-deficient regions show higher follicular thyroid cancer incidence, while iodine-sufficient areas report papillary subtypes .
  • Confounding factors : Adjust for TSH levels, goiter prevalence, and dietary goitrogens (e.g., cassava) in regression models .
  • Biomarkers : Combine UIC with thyroglobulin (Tg) measurements to assess long-term iodine status . Reference: Thyroid cancer epidemiology and biomarker strategies are discussed in and .

Q. What methodologies are used to investigate iodide ion conduction in perovskite materials like CH₃NH₃PbI₃?

Advanced techniques include:

  • Solid-state NMR : ¹²⁷I NQR to track iodine vacancy mobility and defect chemistry .
  • Tracer diffusion experiments : Using radioactive ¹³¹I⁻ to quantify ion transport activation energy (~0.5 eV) .
  • Doping studies : Introducing Sr²⁺ or Eu³⁺ to probe hole/ion conduction coupling . Reference: Ion transport mechanisms in perovskites are detailed in .

Data Contradiction Analysis

Q. Why do studies report conflicting thresholds for optimal maternal iodine intake during pregnancy?

Discrepancies arise from:

  • Biomarker variability : UIC reflects recent intake, while Tg correlates with long-term status .
  • Regional disparities : Soil iodine content and salt iodization policies affect baseline intake (e.g., 150 µg/day vs. 250 µg/day for pregnant women) .
  • Neurodevelopmental endpoints : ADHD and IQ outcomes depend on trimester-specific iodine windows, complicating dose-response models . Resolution: Use longitudinal cohorts with repeated UIC and Tg measurements, stratified by geographic iodine availability .

Q. Tables

Analytical Method Comparison
Method
Ion-selective electrode (ISE)
Ion chromatography (IC)
UV-Vis spectroscopy
Iodide in Thyroid Hormones
Hormone
Thyroxine (T4)
Triiodothyronine (T3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.